3-Chloro-2-methoxy-5-methylpyridine

Physical Form Automated Synthesis High-Throughput Screening

3-Chloro-2-methoxy-5-methylpyridine (CAS 1227593-86-3) is a trisubstituted pyridine building block carrying a chlorine atom at the 3-position, a methoxy group at the 2-position, and a methyl group at the 5-position. The molecular formula is C₇H₈ClNO with a molecular weight of 157.60 g/mol.

Molecular Formula C7H8ClNO
Molecular Weight 157.6 g/mol
CAS No. 1227593-86-3
Cat. No. B1603188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2-methoxy-5-methylpyridine
CAS1227593-86-3
Molecular FormulaC7H8ClNO
Molecular Weight157.6 g/mol
Structural Identifiers
SMILESCC1=CC(=C(N=C1)OC)Cl
InChIInChI=1S/C7H8ClNO/c1-5-3-6(8)7(10-2)9-4-5/h3-4H,1-2H3
InChIKeyLFARIUPULFMTQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-2-methoxy-5-methylpyridine – Core Properties and Sourcing Baseline for Procurement Decisions


3-Chloro-2-methoxy-5-methylpyridine (CAS 1227593-86-3) is a trisubstituted pyridine building block carrying a chlorine atom at the 3-position, a methoxy group at the 2-position, and a methyl group at the 5-position. The molecular formula is C₇H₈ClNO with a molecular weight of 157.60 g/mol [1]. The compound is typically supplied as a yellow liquid at room temperature with a minimum purity of 98% and is stored under ambient conditions . Its substitution pattern renders it a versatile intermediate for medicinal chemistry and agrochemical research, particularly where orthogonal reactivity of the 2-methoxy and 3-chloro substituents is required.

Why Isosteric Chloro-Methoxy-Methylpyridine Isomers Cannot Be Interchanged in Synthesis


Although several chloro-methoxy-methylpyridine isomers share the same molecular formula (C₇H₈ClNO) and molecular weight, their substitution patterns dictate profoundly different chemical reactivities. For instance, moving the chlorine from position 3 to position 2 transforms the compound from a 3-chloropyridine, which is resistant to nucleophilic aromatic substitution, into a 2-chloropyridine that readily undergoes such reactions [1]. Similarly, swapping the methoxy and chlorine positions alters the directing-group effects essential for regioselective metalation and cross-coupling [2]. These differences mean that replacing 3-chloro-2-methoxy-5-methylpyridine with a positional isomer in a synthetic sequence can lead to failed reactions, lower yields, or entirely different product profiles, making procurement of the correct regioisomer critical for reproducible research.

Quantitative Differentiation of 3-Chloro-2-methoxy-5-methylpyridine Against the Closest Analogs


Physical State at Ambient Temperature Enables Liquid-Handling Automation

3-Chloro-2-methoxy-5-methylpyridine is supplied as a yellow liquid at room temperature . In contrast, the positional isomer 2-chloro-3-methoxy-5-methylpyridine (CAS 1203499-46-0) is a solid at 20°C . For laboratories employing automated liquid-dispensing platforms in high-throughput synthesis, a liquid starting material eliminates the need for solvent dissolution steps, reducing preparation time and minimizing solvent interference in subsequent reactions.

Physical Form Automated Synthesis High-Throughput Screening

Higher Commercial Purity Reduces Side-Reaction Risk in Multi-Step Synthesis

The target compound is routinely available at ≥98% purity from multiple suppliers . The closest isomer 2-chloro-3-methoxy-5-methylpyridine is most commonly supplied at 95% purity or, from select vendors, at 97% . The 1–3 percentage point purity gap, while seemingly small, corresponds to a 1.5–3× higher maximum single-impurity burden in the 2-chloro isomer, which can interfere with catalytic cycles or generate undesired byproducts in sensitive transformations such as palladium-catalyzed cross-couplings.

Purity Specification Quality Control Medicinal Chemistry

Higher Calculated Lipophilicity (XLogP) Supports Improved Membrane Permeability Predictions

The target compound has a computed XLogP3-AA of 2.1 [1], whereas the 2-chloro-3-methoxy-5-methylpyridine isomer has a reported LogP of 1.94 . The +0.16 log unit difference, while modest, falls within a range that can influence passive membrane permeability in cell-based assays. In drug-discovery programs optimizing for oral bioavailability, a LogP between 2 and 3 is often desirable, and the target compound’s value positions it closer to the center of that window than the comparator.

Lipophilicity ADME Drug Design

Orthogonal Directing-Group Architecture Enables Regioselective 2,3-Difunctionalization

The combination of a 2-methoxy directing group and a 3-chloro leaving group creates an orthogonal functionalization platform. The methoxy group can direct metalation to the adjacent C–H bonds, while the 3-chloro substituent serves as a handle for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling without competing nucleophilic displacement, a strategy explicitly validated for the broader class of 2-substituted 3-chloropyridines [1]. In contrast, isomers such as 2-chloro-3-methoxypyridine place the halogen at the more reactive 2-position, where premature nucleophilic substitution can erode chemoselectivity.

Cross-Coupling Regioselectivity C–H Functionalization

3-Chloropyridine Architecture Provides Superior Stability Toward Nucleophilic Substitution

It is well established that 2-chloropyridines and 4-chloropyridines are reactive toward nucleophilic aromatic substitution (S_NAr), whereas 3-chloropyridines are essentially unreactive under the same conditions [1]. By placing the chlorine at position 3, the target compound avoids the S_NAr pathway that can consume the 2-chloro isomer when nucleophiles such as amines or alkoxides are present in the reaction mixture. This intrinsic stability reduces the formation of off-target substitution products, improving mass balance and simplifying purification.

Nucleophilic Aromatic Substitution Reaction Selectivity Process Chemistry

Predicted pKa Differentiates Salt-Formation and Extraction Behavior from Isomers

The predicted pKa of 3-chloro-2-methoxy-5-methylpyridine is 1.41±0.20 . While experimental pKa data for the isomeric 2-chloro-3-methoxy-5-methylpyridine are not publicly available, the difference in substitution pattern (methoxy adjacent to ring nitrogen vs. chlorine adjacent to ring nitrogen) is expected to shift the pyridinium pKa by several tenths of a unit. This pKa governs protonation state under acidic workup conditions, influencing aqueous/organic partitioning during extraction and the feasibility of salt formation for purification.

pKa Salt Formation Purification

Procurement-Driven Application Scenarios for 3-Chloro-2-methoxy-5-methylpyridine


Automated High-Throughput Library Synthesis Requiring Liquid Reagents

Medicinal chemistry groups using automated liquid-handling platforms for parallel library synthesis benefit from the liquid physical state of 3-chloro-2-methoxy-5-methylpyridine. Unlike the solid 2-chloro isomer, the target compound can be dispensed directly without pre-dissolution, reducing cycle time and eliminating solvent compatibility issues that may arise with DMSO or DMF stock solutions .

Multi-Step Cross-Coupling Sequences Requiring Orthogonal Directing and Leaving Groups

When a synthetic route demands selective functionalization at both the 2- and 3-positions of the pyridine ring, the target compound's 2-methoxy directing group and stable 3-chloro leaving group provide an orthogonal platform. This architecture has been explicitly exploited in the regioselective synthesis of 2,3-diarylated pyridines via sequential metalation and Suzuki-Miyaura coupling [1].

Reaction Sequences Incompatible with Nucleophile-Sensitive 2-Chloropyridines

In process routes where nucleophilic reagents (amines, alkoxides, cyanide) are present during early or intermediate steps, the 3-chloropyridine core offers a critical stability advantage. While 2-chloropyridines undergo S_NAr under these conditions, the 3-chloro isomer remains intact, preserving the halogen handle for downstream functionalization and avoiding byproduct formation that complicates chromatographic purification [2].

Hit-to-Lead Optimization Where Lipophilicity Fine-Tuning Is Required

Fragment- and library-based drug discovery programs that require building blocks with LogP in the 2.0–2.5 range can prioritize 3-chloro-2-methoxy-5-methylpyridine (XLogP3-AA 2.1) over the less lipophilic 2-chloro isomer (LogP 1.94). This modest difference may be decisive when balancing potency, solubility, and permeability in a multi-parameter optimization campaign [3].

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